![molecular formula C15H26N4O2 B2981155 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide CAS No. 1334015-17-6](/img/structure/B2981155.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H26N4O2 and its molecular weight is 294.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide and its derivatives have been explored for various scientific applications, primarily focusing on their chemical synthesis and potential biological activities. These compounds exhibit a broad spectrum of pharmacological properties due to their structural diversity and the presence of the piperazine moiety, which is a common feature in many pharmacologically active compounds.
One significant area of research involves the exploration of these compounds' antiarrhythmic properties. For instance, ranolazine, a derivative with a similar piperazine structure, has been investigated for its potential in treating atrial fibrillation, showcasing antiarrhythmic activity and atrio-selectivity in pre-clinical and clinical studies (Hancox & Doggrell, 2010). Additionally, the modification of piperazine derivatives to reduce lipophilicity and enhance polar functionality has shown promise for therapeutic and diagnostic applications in oncology, indicating the versatility of these compounds in medical research (Abate et al., 2011).
Furthermore, the synthesis of novel piperazine-3-ones via N-acyliminium ion chemistry highlights the compounds' chemical diversity and potential for creating new pharmacologically active derivatives (Veerman et al., 2003). This diversity is further exemplified in studies focusing on the synthesis of T2288, a specific derivative, which revealed practical processes for large-scale production, demonstrating the feasibility of these compounds for industrial and therapeutic applications (Guillaume et al., 2003).
Antimicrobial and Anticancer Potential
Additionally, some derivatives have been evaluated for their antimicrobial and anticancer potential, showcasing significant biological activities. For example, certain derivatives exhibited promising antibacterial, antifungal, and anthelmintic activity, suggesting their potential utility in treating various infections and diseases (Khan et al., 2019). Moreover, novel acetamidothiazole derivatives were synthesized, characterized, and tested for anticancer activity, indicating the potential of these compounds in oncology (Ali et al., 2013).
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-15(12-16,13-3-4-13)17-14(20)11-19-7-5-18(6-8-19)9-10-21-2/h13H,3-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBOECBDPCTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)
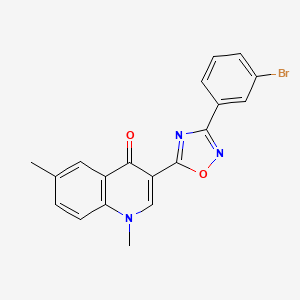

![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)
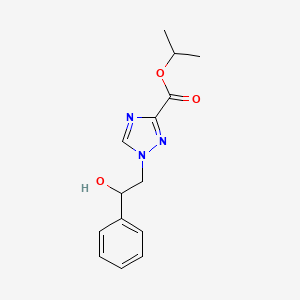
![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)
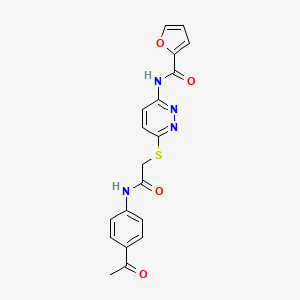
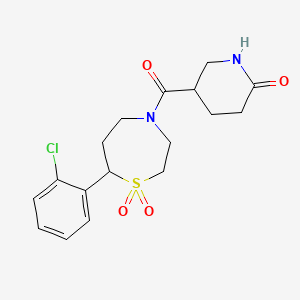


![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
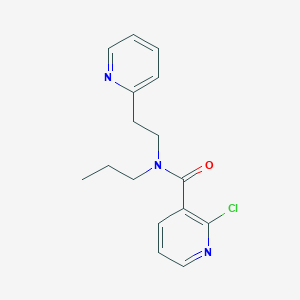
![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)
